Cas no 160162-42-5 (SR 11302)

SR 11302 structure
Nombre del producto:SR 11302
SR 11302 Propiedades químicas y físicas
Nombre e identificación
-
- SR 11302
- 3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
- (E,E,Z,E)-3-Methyl-7-(4-Methylphenyl)-9-(2,6,6-triMethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoicacid
- HMS3269I07
- RQANARBNMTXCDM-DKOHIBGUSA-N
- (E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid
- BRD-K16229414-001-01-0
- CHEMBL1476397
- DA-77997
- AC-36963
- CS-0009427
- SR-11303
- F82040
- SR-11302
- J-009687
- (2E,4E,6Z,8E)-3-methyl-7-p-tolyl-9-(2,6,6-trimethylcyclohex-1- enyl)nona-2,4,6,8-tetraenoic acid
- (2E,4E,6Z,8E)-3-Methyl-7-(p-tolyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
- HY-15870
- 2,4,6,8-Nonatetraenoic acid, 3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)-
- AKOS024457122
- 160162-42-5
- (2E,4E,6Z,8E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
- SCHEMBL8093700
- BRD-K27216882-001-01-7
- (2E,4E,6Z,8E)-3-Methyl-7-(p-tolyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoicacid
- AS-16389
- CHEBI:197438
- GLXC-02975
- NCGC00161417-01
- EX-A9330
- SR11302
- BDBM50044560
- (2E,4E,6Z,8E)-3-METHYL-7-(4-METHYLPHENYL)-9-(2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)NONA-2,4,6,8-TETRAENOIC ACID
- HMS3677B11
- SCHEMBL8093703
- HMS3413B11
-
- Renchi: InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10-
- Clave inchi: RQANARBNMTXCDM-DKOHIBGUSA-N
- Sonrisas: CC1=CC=C(C=C1)/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C2=C(C)CCCC2(C)C
Atributos calculados
- Calidad precisa: 376.24000
- Masa isotópica única: 376.240230259g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 6
- Complejidad: 705
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 4
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 7.9
- Superficie del Polo topológico: 37.3Ų
Propiedades experimentales
- Denso: 1.048±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Insuluble (2.7E-4 g/L) (25 ºC),
- PSA: 37.30000
- Logp: 7.04830
SR 11302 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23384-10 mg |
SR 11302 |
160162-42-5 | 10mg |
¥5350.00 | 2022-03-15 | ||
MedChemExpress | HY-15870-50mg |
SR 11302 |
160162-42-5 | ≥98.0% | 50mg |
¥8800 | 2024-05-23 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T84128-5mg |
SR 11302 |
160162-42-5 | 5mg |
¥5530.00 | 2022-03-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23384-25 mg |
SR 11302 |
160162-42-5 | 25mg |
¥9630.00 | 2022-03-15 | ||
eNovation Chemicals LLC | Y1246071-5mg |
2,4,6,8-Nonatetraenoic acid, 3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)- |
160162-42-5 | 98% | 5mg |
$355 | 2024-06-07 | |
MedChemExpress | HY-15870-1mg |
SR 11302 |
160162-42-5 | 99.68% | 1mg |
¥990 | 2024-07-20 | |
eNovation Chemicals LLC | Y1246071-50mg |
2,4,6,8-Nonatetraenoic acid, 3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)- |
160162-42-5 | 98% | 50mg |
$1575 | 2023-09-04 | |
DC Chemicals | DC41090-250 mg |
SR 11302 |
160162-42-5 | >98% | 250mg |
$950.0 | 2022-02-28 | |
TRC | S684465-1mg |
SR 11302 |
160162-42-5 | 1mg |
$133.00 | 2023-05-17 | ||
TRC | S684465-2.5mg |
SR 11302 |
160162-42-5 | 2.5mg |
$299.00 | 2023-05-17 |
SR 11302 Literatura relevante
-
Wei-Ling Yang,Sheng-Yi Chen,Cheng-Ying Ho,Gow-Chin Yen Food Funct. 2020 11 824
160162-42-5 (SR 11302) Productos relacionados
- 2229145-41-7(2-(4-bromo-3,5-dimethylphenyl)azetidine)
- 1361469-22-8(3-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-6-methanol)
- 2383768-09-8(3-Chloro-5-ethoxy-2-fluorobenzoic acid)
- 2168527-21-5(4-methyl-2-phenylpiperidin-3-amine)
- 2228917-21-1(3-(2-chloro-1,3-thiazol-5-yl)azetidin-3-ol)
- 1088177-95-0(3-chloro-N-4-(2-chlorophenyl)-1,3-thiazol-2-ylbenzene-1-sulfonamide)
- 1261738-27-5(3,4'-Dichloro-2'-(difluoromethoxy)propiophenone)
- 885269-16-9(5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])
- 2228282-86-6(2-1-(piperidin-4-yl)ethyl-1H-indole)
- 959127-98-1(1,1,1,5,5,5-hexafluoro-3-methylpentane-2,4-dione)
Proveedores recomendados
atkchemica
(CAS:160162-42-5)SR 11302

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:160162-42-5)SR 11302

Pureza:99%
Cantidad:10mg
Precio ($):326.0